4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20BrN3O2 and its molecular weight is 414.303. The purity is usually 95%.
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Biological Activity
The compound 4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a bromophenyl group , a dimethylphenyl group , and a tetrahydropyrimidine ring . The molecular formula is C20H22BrN3O2, and it has a molecular weight of approximately 404.31 g/mol. The presence of halogen substituents and aromatic rings suggests potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C20H22BrN3O2 |
Molecular Weight | 404.31 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit bacterial growth with minimum inhibitory concentrations (MIC) ranging from 66 µM to lower values depending on the specific structure and substituents present .
Antitumor Activity
The tetrahydropyrimidine scaffold is recognized for its antitumor potential. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation in various cancer cell lines. For example, derivatives have been tested against human tumor cells such as HepG2 and KB cells, exhibiting selective cytotoxicity . The mechanism often involves the disruption of DNA synthesis or interference with cell cycle progression.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within the body. For example:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in nucleic acid metabolism.
- Receptor Modulation : It may also interact with receptors that regulate cell growth and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications on the bromophenyl or dimethylphenyl groups can significantly enhance or diminish antimicrobial and antitumor activities. For instance, small hydrophobic substituents have been shown to increase activity against Gram-positive bacteria .
Case Studies
- Antibacterial Screening : A study screened various pyrimidine derivatives for antibacterial activity against S. aureus and E. coli. Compounds with halogen substitutions demonstrated higher inhibition rates compared to their non-substituted counterparts .
- Antitumor Evaluation : In another investigation, tetrahydropyrimidine derivatives were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that compounds with electron-withdrawing groups exhibited enhanced antitumor properties due to increased lipophilicity and better membrane penetration .
Properties
IUPAC Name |
4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c1-11-6-4-9-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-7-5-8-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLILWPSEEIPTFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Br)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.